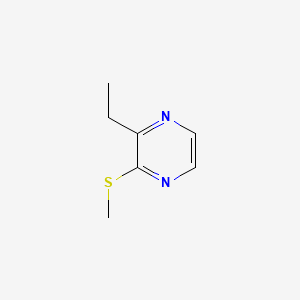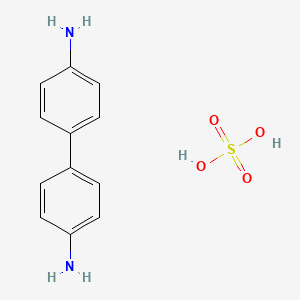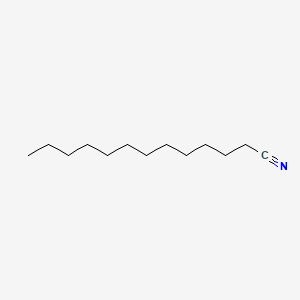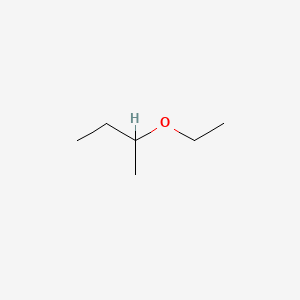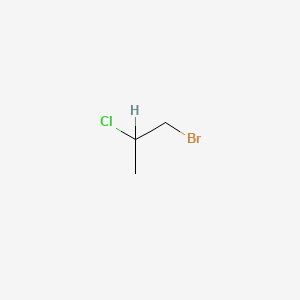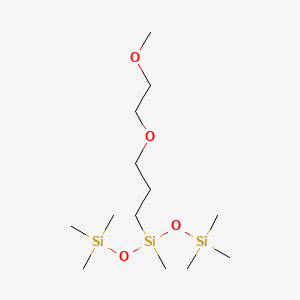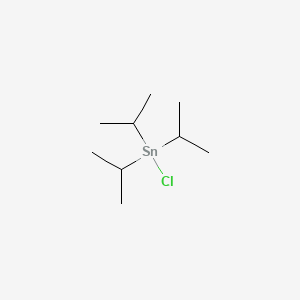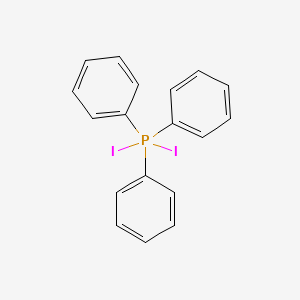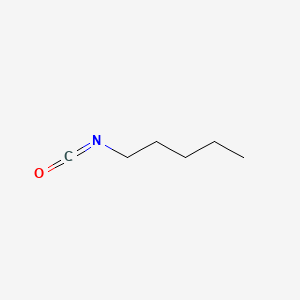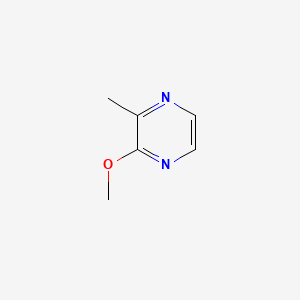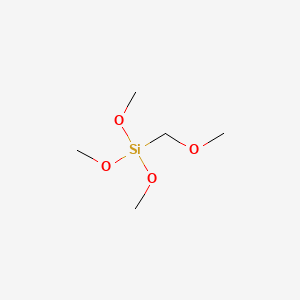![molecular formula C11H14N2O4S B1583225 1-[(4-Nitrophenyl)sulfonyl]piperidine CAS No. 64268-93-5](/img/structure/B1583225.png)
1-[(4-Nitrophenyl)sulfonyl]piperidine
Overview
Description
VP-4604 is a potent antimicrobial compound, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). It belongs to the class of arylsulfonamides bearing azanorbornane and related motifs. This compound has demonstrated significant microbial growth inhibition, making it a promising candidate for further research and development in the field of antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VP-4604 involves the incorporation of a 4-nitrobenzenesulfonamide motif. The synthetic route typically includes the following steps:
Formation of the azanorbornane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azanorbornane structure.
Introduction of the sulfonamide group: The azanorbornane core is then reacted with sulfonyl chloride derivatives to introduce the sulfonamide group.
Nitration: The final step involves the nitration of the benzene ring to introduce the nitro group, resulting in the formation of VP-4604.
Industrial Production Methods
Industrial production of VP-4604 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
VP-4604 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Reduction: Amino derivatives of VP-4604.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products of the sulfonamide group.
Scientific Research Applications
VP-4604 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of arylsulfonamides.
Biology: Investigated for its antimicrobial properties against various pathogenic bacteria.
Medicine: Potential development as an antimicrobial agent for treating infections caused by methicillin-resistant Staphylococcus aureus.
Industry: Possible use in the formulation of antimicrobial coatings and materials.
Mechanism of Action
VP-4604 exerts its antimicrobial effects by targeting the bacterial cell wall synthesis. The compound binds to specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This binding inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- VP-4556
- VP-4605
- VP-4509
Comparison
VP-4604 is unique among its analogs due to its higher potency against methicillin-resistant Staphylococcus aureus. While VP-4556, VP-4605, and VP-4509 also exhibit antimicrobial activity, VP-4604 has demonstrated superior efficacy in terms of microbial growth inhibition and minimum inhibitory concentration values .
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-4-6-11(7-5-10)18(16,17)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPAFNJUKBYWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352344 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64268-93-5 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
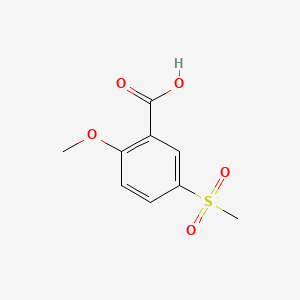
![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)
